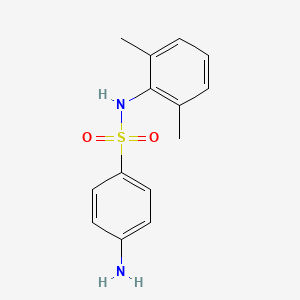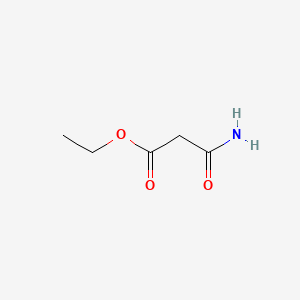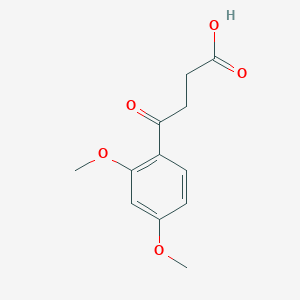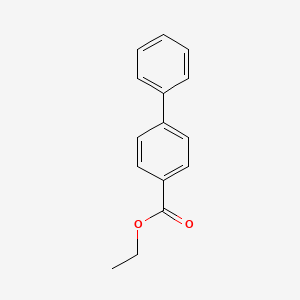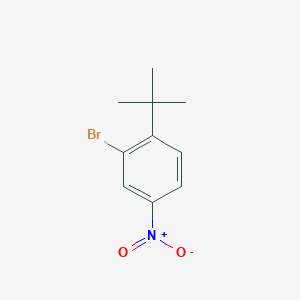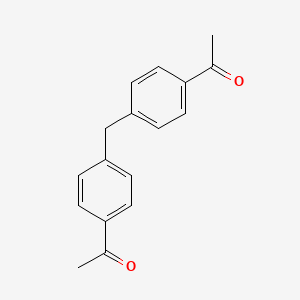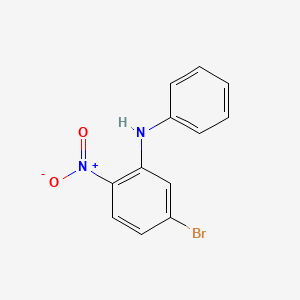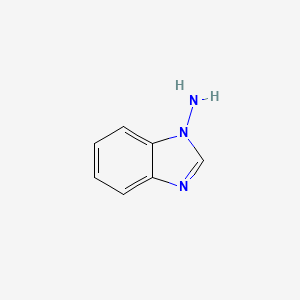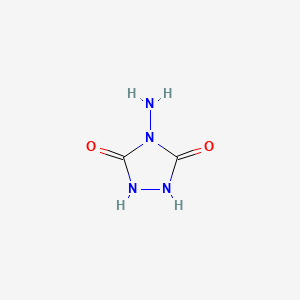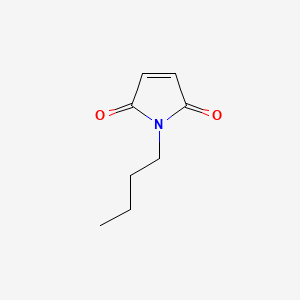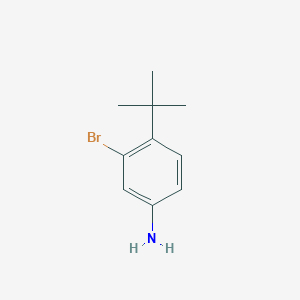
3-ブロモ-4-(tert-ブチル)アニリン
概要
説明
3-Bromo-4-(tert-butyl)aniline: is an organic compound with the molecular formula C10H14BrN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and a tert-butyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
Chemistry:
- 3-Bromo-4-(tert-butyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry .
Industry:
- It is used in the production of dyes, pigments, and polymers. The compound’s unique structure allows for the introduction of functional groups that can modify the properties of these materials .
作用機序
Mode of Action
Anilines typically undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The presence of the bromine and tert-butyl groups on the aniline ring may influence its reactivity and interaction with its targets.
Pharmacokinetics
The compound’s lipophilicity, indicated by its log po/w value, suggests it may have good absorption and distribution characteristics .
生化学分析
Biochemical Properties
3-Bromo-4-(tert-butyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes often involves the formation of reactive intermediates, which can further react with other biomolecules, leading to potential modifications in their structure and function .
Cellular Effects
The effects of 3-Bromo-4-(tert-butyl)aniline on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For example, exposure to this compound can lead to the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation. Additionally, 3-Bromo-4-(tert-butyl)aniline can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 3-Bromo-4-(tert-butyl)aniline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to and inhibition of specific enzymes. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. This inhibition can lead to alterations in downstream signaling pathways, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, 3-Bromo-4-(tert-butyl)aniline can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-(tert-butyl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-(tert-butyl)aniline is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Over time, the degradation products can accumulate and potentially exert different biological effects compared to the parent compound .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-(tert-butyl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These adverse effects are often dose-dependent and can vary based on the duration of exposure and the specific animal model used in the studies .
Metabolic Pathways
3-Bromo-4-(tert-butyl)aniline is involved in various metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules. These metabolic reactions can influence the overall metabolic flux and alter the levels of specific metabolites within the cells .
Transport and Distribution
The transport and distribution of 3-Bromo-4-(tert-butyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of 3-Bromo-4-(tert-butyl)aniline within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of specific binding sites .
Subcellular Localization
The subcellular localization of 3-Bromo-4-(tert-butyl)aniline is an important factor that determines its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. These localization patterns can influence the compound’s ability to interact with specific biomolecules and exert its biological effects .
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of 4-(tert-butyl)aniline: One common method involves the bromination of 4-(tert-butyl)aniline using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Multistep Synthesis: Another method involves a multistep synthesis starting from tert-butylbenzene.
Industrial Production Methods:
- Industrial production methods for 3-Bromo-4-(tert-butyl)aniline are similar to laboratory methods but are scaled up. They often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(tert-butyl)aniline can undergo nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also undergo oxidation reactions to form corresponding quinones or reduction reactions to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield substituted anilines, while oxidation can yield quinones .
類似化合物との比較
- 2-Bromo-4-(tert-butyl)aniline
- 4-Bromoaniline
- 4-tert-Butylaniline
Comparison:
- 2-Bromo-4-(tert-butyl)aniline: Similar structure but with the bromine atom at the second position. This positional isomer has different reactivity and properties .
- 4-Bromoaniline: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain substitution reactions .
- 4-tert-Butylaniline: Lacks the bromine atom, making it less reactive in electrophilic aromatic substitution reactions .
3-Bromo-4-(tert-butyl)aniline is unique due to the combined presence of the bromine atom and tert-butyl group, which influence its reactivity and applications in various fields .
特性
IUPAC Name |
3-bromo-4-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNHKDCJNXKFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329774 | |
| Record name | 3-Bromo-4-(tert-butyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103275-21-4 | |
| Record name | 3-Bromo-4-(tert-butyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



